Home > Products > Screening Compounds P16190 > N3'-Acetylgentamicin
N3'-Acetylgentamicin -

N3'-Acetylgentamicin

Catalog Number: EVT-1543915
CAS Number:
Molecular Formula: C19H36N4O11
Molecular Weight: 496.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N(3')-acetylgentamycin is an acetylgentamycin.
Overview

N3'-Acetylgentamicin is a derivative of gentamicin, an aminoglycoside antibiotic used primarily for its bactericidal properties against various bacterial infections. The compound is synthesized through the enzymatic acetylation of gentamicin, which modifies its structure to enhance its efficacy and alter its pharmacological profile.

Source

N3'-Acetylgentamicin is derived from gentamicin, which is produced by the bacterium Micromonospora purpurea. The acetylation process occurs via the action of gentamicin 3'-N-acetyltransferase, an enzyme that catalyzes the transfer of an acetyl group from acetyl-CoA to the 3'-position of the gentamicin molecule .

Classification

N3'-Acetylgentamicin belongs to the class of aminoglycoside antibiotics. It is specifically categorized as an acylated derivative of gentamicin, which modifies its interaction with bacterial ribosomes and influences its resistance profile against certain bacterial strains.

Synthesis Analysis

The synthesis of N3'-Acetylgentamicin is achieved primarily through enzymatic methods involving gentamicin 3'-N-acetyltransferase. This enzyme facilitates the acetylation reaction where:

acetyl CoA+gentamicin CCoA+N3 acetylgentamicin C\text{acetyl CoA}+\text{gentamicin C}\rightleftharpoons \text{CoA}+\text{N3 acetylgentamicin C}

Methods

  1. Enzymatic Acetylation: The primary method involves using purified gentamicin 3'-N-acetyltransferase obtained from resistant bacterial strains. This method allows for regioselective modification at the 3'-position of gentamicin.
  2. Chemical Synthesis: Alternative synthetic routes may involve chemical acetylation using acetic anhydride or acetyl chloride under controlled conditions, although these methods are less common due to potential side reactions and lower specificity .
Molecular Structure Analysis

Structure

N3'-Acetylgentamicin retains the core structure of gentamicin but features an acetyl group at the 3'-position. The molecular formula for N3'-Acetylgentamicin is C21H43N5O7C_{21}H_{43}N_5O_7 with a molecular weight of approximately 477.6 g/mol.

Data

  • Molecular Formula: C21H43N5O7C_{21}H_{43}N_5O_7
  • Molecular Weight: 477.6 g/mol
  • Structural Features: The compound contains multiple hydroxyl groups, amino groups, and an acetyl group contributing to its biological activity.
Chemical Reactions Analysis

N3'-Acetylgentamicin can undergo various chemical reactions typical for aminoglycosides:

  1. Hydrolysis: Under acidic or basic conditions, N3'-Acetylgentamicin can hydrolyze to release gentamicin and acetic acid.
  2. Deacetylation: The acetyl group can be removed enzymatically or chemically, regenerating gentamicin.
  3. Reactions with Nucleophiles: The presence of reactive amino groups allows for nucleophilic substitution reactions with electrophiles.

These reactions are crucial for understanding how modifications can alter drug stability and efficacy against resistant bacteria.

Mechanism of Action

The mechanism by which N3'-Acetylgentamicin exerts its antibacterial effects involves binding to the bacterial ribosome (specifically the 30S subunit), inhibiting protein synthesis.

Process

  1. Binding: N3'-Acetylgentamicin binds to the ribosomal RNA within the ribosome.
  2. Disruption of Translation: This binding interferes with the decoding process during translation, leading to misreading of mRNA.
  3. Bactericidal Effect: Ultimately, this disruption results in the inhibition of protein synthesis, contributing to cell death in susceptible bacteria.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Usually exists as a white to off-white powder.
  • Solubility: Soluble in water and polar solvents; limited solubility in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under acidic conditions but may degrade in alkaline environments.
  • pH Sensitivity: Optimal activity observed at neutral pH levels.
  • Melting Point: Specific melting point data may vary based on purity but typically ranges around 150-160°C.

These properties are essential for formulating effective pharmaceutical preparations.

Applications

N3'-Acetylgentamicin has several significant applications in scientific research and clinical settings:

  1. Antibiotic Development: Used as a model compound in studies aimed at developing new aminoglycoside antibiotics that can overcome resistance mechanisms.
  2. Pharmacological Studies: Investigated for its efficacy against resistant strains of bacteria, providing insights into structure-activity relationships.
  3. Biochemical Research: Utilized in studies exploring enzymatic mechanisms and pathways involved in antibiotic resistance.

The ongoing research into N3'-Acetylgentamicin highlights its potential as a valuable tool in combating antibiotic resistance and improving therapeutic strategies against bacterial infections.

Introduction to N3'-Acetylgentamicin

N3'-Acetylgentamicin represents a structurally modified form of the clinically important aminoglycoside antibiotic gentamicin, produced through enzymatic acetylation at the 3'-amino group of its 3-amino-3-deoxy-D-glucose moiety. This specific chemical modification occurs as a bacterial resistance mechanism against this potent antibiotic class [1] [8]. As an inactive derivative of gentamicin, N3'-Acetylgentamicin embodies a critical point of failure in antimicrobial chemotherapy, exemplifying how pathogenic bacteria enzymatically neutralize broad-spectrum antibiotics [3]. Its formation is catalyzed by aminoglycoside 3-N-acetyltransferase enzymes (AAC(3)), which transfer an acetyl group from acetyl-coenzyme A to the antibiotic molecule [6] [9]. The significance of this compound extends beyond its role as a metabolic product, serving as a key indicator of enzymatic resistance mechanisms that have profoundly impacted the clinical utility of aminoglycoside antibiotics since their introduction [2] [7].

Table 1: Related Aminoglycoside Compounds

Compound NameStructural FeaturesEnzymatic ModificationResistance Profile
Gentamicin C4,6-disubstituted 2-deoxystreptamine coreNative substrateSusceptible to AAC(3)
N3'-AcetylgentamicinAcetyl group at 3'-position of glucosamine ringAAC(3)-catalyzed acetylationResistance phenotype
Kanamycin A4,6-disubstituted deoxystreptamineAAC(3) substrateAAC(3)-mediated resistance
Tobramycin4,6-disubstituted deoxystreptamineAAC(3) substrateAAC(3)-mediated resistance
AmikacinGentamicin derivative with L-AHBA side chainResistant to most AAC(3)Retained activity

Chemical Structure and Functional Groups of N3'-Acetylgentamicin

The chemical architecture of N3'-Acetylgentamicin centers on the acetylation of the 3'-amino group within the gentamicin C complex, primarily targeting gentamicin C components (C1, C1a, C2) [1]. This modification converts the primary amino group (-NH2) at the 3' position of the glucosamine ring to an acetamido group (-NHCOCH3), significantly altering the molecule's electronic properties and steric profile without affecting the other amino or hydroxyl groups present in the molecule [1] [8]. The transformation from gentamicin to N3'-Acetylgentamicin increases the molecular mass by 42 Da (acetyl group addition), resulting in a molecular weight of approximately 525-545 Da depending on the specific gentamicin congener modified [1].

The structural consequences of 3'-acetylation are profound despite the seemingly minor chemical alteration. The added acetyl group introduces steric hindrance in the narrow ribosomal decoding A-site groove where aminoglycosides exert their antibacterial activity [3]. Additionally, the conversion from a protonatable primary amine (pKa ~8.0) to a less basic acetamido group reduces the overall cationicity of the molecule at physiological pH. Since cationicity governs the initial electrostatic attraction between aminoglycosides and the negatively charged bacterial membrane surfaces, this modification substantially diminishes cellular uptake and retention [3] [7]. Furthermore, the loss of a critical hydrogen bond donor at this position disrupts specific interactions with 16S rRNA nucleotides (notably G1405 and A1493) essential for high-affinity ribosomal binding and the consequent inhibition of protein synthesis [3].

Table 2: Structural Comparison of Gentamicin and N3'-Acetylgentamicin

Structural FeatureGentamicinN3'-AcetylgentamicinFunctional Consequence
3'-position functional groupPrimary amino (-NH2)Acetamido (-NHCOCH3)Loss of H-bond donor; reduced basicity
pKa at 3'-position~8.0~10.5Reduced cationicity at physiological pH
Molecular weight~477-500 Da~519-542 DaIncreased steric bulk
Positive charge centers5-64-5Reduced electrostatic interaction with membranes
Ribosomal binding affinitynM range (high)µM-mM range (low)Loss of antibacterial activity

Role in Aminoglycoside Resistance Mechanisms

N3'-Acetylgentamicin represents the terminal product of a highly efficient enzymatic detoxification pathway employed by resistant bacterial pathogens. The formation of this modified antibiotic is catalyzed by aminoglycoside 3-N-acetyltransferase enzymes, specifically classified as AAC(3) isoforms, which exhibit remarkable specificity for the 3'-amino group of gentamicin and structurally related aminoglycosides [1] [6] [9]. These resistance enzymes operate via an ordered Bi-Bi mechanism where acetyl-CoA binds first, followed by the aminoglycoside substrate, leading to the formation of CoA-SH and the acetylated, inactivated antibiotic product [3] [6]. Kinetic analyses reveal impressive catalytic efficiency, with gentamicin serving as the preferred substrate for most AAC(3) enzymes (Km values typically ranging from 1-20 µM) compared to other aminoglycosides like tobramycin or kanamycin [1] [3].

The biochemical consequence of N3'-acetylation manifests through two distinct mechanisms that synergistically abolish antibacterial activity. First, the structural modification directly impedes the antibiotic's ability to bind its primary target—the bacterial 30S ribosomal subunit. The added acetyl group sterically clashes with nucleotides G1405 and A1493 in the decoding A-site, reducing binding affinity by approximately 10,000-fold compared to unmodified gentamicin [3]. This diminished ribosomal interaction prevents the conformational changes necessary to induce error-prone protein synthesis. Second, the reduced net positive charge of the molecule (due to neutralization of one amino group) substantially decreases the electrostatic attraction to the negatively charged phospholipid components of bacterial membranes, thereby reducing drug uptake and accumulation within the bacterial cell [3] [7].

The clinical significance of N3'-Acetylgentamicin formation is demonstrated through dramatic increases in minimum inhibitory concentrations (MIC) against gentamicin-susceptible strains. Bacteria expressing AAC(3)-I enzymes can exhibit gentamicin MIC values exceeding 100 µg/mL, representing a >64-fold increase compared to susceptible isolates [6]. This enzymatic resistance mechanism demonstrates broad distribution across clinically relevant Gram-negative pathogens, including Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli, as well as notable presence in Gram-positive organisms and even unexpected microbes like Phytophthora plant pathogens [6] [9]. The genes encoding AAC(3) enzymes (e.g., aacC1, aacC2, aacC3, aacC4) are typically plasmid-borne or located on transposable elements, facilitating their horizontal dissemination among bacterial populations and contributing to the rapid spread of gentamicin resistance following clinical introduction of this antibiotic class [2] [9].

Table 3: Enzymatic and Resistance Profile of AAC(3) Enzymes Producing N3'-Acetylgentamicin

Enzyme ClassPrimary SubstratesKinetic Parameters (Gentamicin)Resistance Profile Conferred
AAC(3)-IGentamicin > sisomicin > apramycinKm 5-15 µM, kcat 10-20 s-1Gentamicin, sisomicin, apramycin
AAC(3)-IIGentamicin, tobramycin, kanamycinKm 10-25 µM, kcat 5-15 s-1Gentamicin, tobramycin, kanamycin
AAC(3)-IIIGentamicin, fortimicinKm 2-8 µM, kcat 20-30 s-1Gentamicin, fortimicin
AAC(3)-IVGentamicin, netilmicinKm 8-12 µM, kcat 10-15 s-1Gentamicin, netilmicin

Historical Context and Discovery of Gentamicin Acetylation

The discovery of enzymatic gentamicin acetylation emerged shortly after the antibiotic's clinical introduction in 1963, representing a rapid bacterial countermeasure to this potent therapeutic agent. Initial reports in the early 1970s documented plasmid-mediated gentamicin resistance in clinical isolates of Pseudomonas aeruginosa and Enterobacteriaceae that could be transferred to susceptible strains, suggesting a mobile genetic element encoding an inactivation mechanism [2] [5]. Seminal research published in 1974 by scientists studying an R factor (R176) from a resistant Klebsiella strain provided the first biochemical characterization of the enzymatic acetylation responsible for gentamicin resistance [2]. This study identified a novel N-acetyltransferase activity that specifically modified the 3'-amino group of gentamicin, tobramycin, and kanamycin, distinguishing it from other resistance mechanisms through isoelectric focusing experiments [2].

Subsequent purification efforts in 1976 yielded homogeneous preparations of gentamicin acetyltransferase I from Pseudomonas aeruginosa, enabling detailed biochemical characterization [1]. These investigations established the enzyme's substrate specificity, cofactor requirement (acetyl-CoA), and kinetic parameters, confirming its classification as a member of the AAC(3) family [1]. Gene sequencing studies throughout the 1980s and 1990s revealed that aac(3) genes originated from aminoglycoside-producing actinomycetes, where they serve a self-protective function during antibiotic biosynthesis [5] [9]. This evolutionary origin explains the enzyme's remarkable efficiency against structurally similar compounds and its conservation across diverse bacterial phyla [5].

The historical trajectory of gentamicin acetylation research has profoundly influenced antibiotic development strategies. The discovery of N3'-Acetylgentamicin as the inactivation product directly informed the design of next-generation aminoglycosides resistant to AAC(3) enzymes. Semisynthetic derivatives such as amikacin (developed in 1972) incorporated an L-2-hydroxy-4-aminobutyryl (L-AHBA) side chain at the vulnerable N1 position, sterically hindering access to the 3'-amino group and thereby circumventing AAC(3)-mediated resistance [3] [7]. Similarly, isepamicin development leveraged structural insights from N3'-Acetylgentamicin to create a derivative with improved resistance profile against most aminoglycoside-modifying enzymes, including AAC(3) variants [3].

Table 4: Historical Milestones in Understanding Gentamicin Acetylation

YearDiscovery/AdvancementSignificanceKey Researchers/Institutions
1963Gentamicin discovery and clinical introductionNew broad-spectrum antibiotic against Pseudomonas infectionsWeinstein et al. (Schering Corporation)
1971First reports of plasmid-mediated gentamicin resistanceRecognition of transferable resistance mechanismWitchitz and Chabbert (Institut Pasteur)
1974Biochemical characterization of R factor-mediated acetylationIdentification of AAC(3)-II enzymeBenveniste, Davies (NIH)
1976Purification of gentamicin acetyltransferase IFirst detailed enzyme characterizationWilliams, Northrop (University of Arizona)
1982Characterization of dual modifying enzymes from P. aeruginosaRecognition of enzyme diversityAngelatou et al.
1991Identification of aac(3) genes in actinomycetesDemonstration of evolutionary originDistler, Piepersberg (University of Wuppertal)
2019Application in oomycete transformation systemsBiotechnology adaptationJudelson laboratory (UC Riverside)

The enduring significance of N3'-Acetylgentamicin extends beyond clinical microbiology into molecular biotechnology. Contemporary research has exploited the specificity of AAC(3)-I enzymes for gentamicin resistance in eukaryotic systems. A notable application emerged in 2019 with the development of gentamicin selection systems for transforming Phytophthora species (plant pathogenic oomycetes), where the aacC1 gene served as a dominant selectable marker without cross-interference with existing geneticin resistance markers [6]. This application underscores how understanding this specific chemical modification has transcended its original clinical context to enable advances in diverse biological research fields.

Properties

Product Name

N3'-Acetylgentamicin

IUPAC Name

N-[(2S,3S,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxyoxan-4-yl]acetamide

Molecular Formula

C19H36N4O11

Molecular Weight

496.5 g/mol

InChI

InChI=1S/C19H36N4O11/c1-5(25)23-11-8(26)4-31-19(14(11)29)34-17-7(21)2-6(20)16(15(17)30)33-18-10(22)13(28)12(27)9(3-24)32-18/h6-19,24,26-30H,2-4,20-22H2,1H3,(H,23,25)/t6-,7+,8-,9+,10+,11+,12+,13+,14-,15-,16+,17-,18+,19-/m0/s1

InChI Key

KEIJCRBIDGPDMU-VSTVETRJSA-N

SMILES

CC(=O)NC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O

Canonical SMILES

CC(=O)NC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](CO[C@H]([C@H]1O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)N)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.